5-[(1,3-benzodioxol-5-yloxy)methyl]-N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]furan-2-carboxamide
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Overview
Description
5-[(1,3-BENZODIOXOL-5-YLOXY)METHYL]-N-[6-(DIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]-2-FURAMIDE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a combination of benzodioxole, benzothiazole, and furan moieties, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1,3-BENZODIOXOL-5-YLOXY)METHYL]-N-[6-(DIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]-2-FURAMIDE typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the Benzothiazole Moiety: This involves the condensation of 2-aminothiophenol with difluoromethoxybenzaldehyde.
Coupling Reactions: The benzodioxole and benzothiazole intermediates are then coupled using a suitable linker, such as a furan derivative, under specific reaction conditions involving catalysts like palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-[(1,3-BENZODIOXOL-5-YLOXY)METHYL]-N-[6-(DIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]-2-FURAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-[(1,3-BENZODIOXOL-5-YLOXY)METHYL]-N-[6-(DIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]-2-FURAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its anticancer properties, as it has shown activity against various cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-[(1,3-BENZODIOXOL-5-YLOXY)METHYL]-N-[6-(DIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]-2-FURAMIDE involves its interaction with molecular targets such as enzymes or receptors. For instance, in anticancer research, it may inhibit the activity of specific kinases or disrupt the function of microtubules, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-BENZODIOXOL-5-YL)-2-METHYLPROPANOIC ACID
- DIMETHYL 5-((1,3-BENZODIOXOL-5-YLMETHYLENE)AMINO)ISOPHTHALATE
Uniqueness
5-[(1,3-BENZODIOXOL-5-YLOXY)METHYL]-N-[6-(DIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]-2-FURAMIDE is unique due to its combination of benzodioxole, benzothiazole, and furan moieties, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific research applications.
Properties
Molecular Formula |
C21H14F2N2O6S |
---|---|
Molecular Weight |
460.4 g/mol |
IUPAC Name |
5-(1,3-benzodioxol-5-yloxymethyl)-N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C21H14F2N2O6S/c22-20(23)31-12-1-4-14-18(8-12)32-21(24-14)25-19(26)16-6-3-13(30-16)9-27-11-2-5-15-17(7-11)29-10-28-15/h1-8,20H,9-10H2,(H,24,25,26) |
InChI Key |
FJICFGQBKFUUHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC3=CC=C(O3)C(=O)NC4=NC5=C(S4)C=C(C=C5)OC(F)F |
Origin of Product |
United States |
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